![molecular formula C20H21FN4O3 B2913233 3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921577-39-1](/img/structure/B2913233.png)
3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrrolopyrimidinedione derivative, which is a class of compounds known for their wide range of biological activities . The presence of a fluorophenyl group could potentially enhance its lipophilicity, improving its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolopyrimidinedione core, with a fluorophenyl group and a methylpiperidine carbonyl group attached. The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorophenyl group could enhance its lipophilicity, while the carbonyl group could form hydrogen bonds, influencing its solubility .Aplicaciones Científicas De Investigación
Fluorescence and Imaging Applications
Research by Boiadjiev et al. (2006) on fluorodipyrrinones, which share structural similarities with the compound , highlights the potential of such molecules as fluorescent imaging agents. These compounds, when modified, exhibit strong fluorescence and have been explored for their use in probing liver and biliary metabolism through cholephilic fluorescence and ^19F MRI imaging, showing rapid excretion largely unchanged in bile in rat models (Boiadjiev et al., 2006).
Synthetic Methodologies and Chemical Properties
A study on the synthesis and characterization of pyrimidine derivatives by Rauf et al. (2010) indicates the versatility of pyrimidine structures in chemical synthesis. These derivatives were evaluated for their urease inhibition activity, showcasing the chemical utility of pyrimidine-based compounds in developing potential biochemical tools or drugs (Rauf et al., 2010).
Drug Design and Development
The work by Patanè et al. (2005) on pyrrolopyrimidine derivatives as alpha1-adrenoceptor ligands highlights the pharmaceutical relevance of pyrrolopyrimidine structures. These compounds have shown promising results in radioligand binding experiments, indicating their potential in drug discovery for targeting alpha1-adrenoceptors (Patanè et al., 2005).
Corrosion Inhibition
Research into the inhibitive action of pyrrole-2,5-dione derivatives against the corrosion of carbon steel in acidic media by Zarrouk et al. (2015) demonstrates an industrial application of pyrimidine derivatives. These studies reveal that such compounds can serve as effective corrosion inhibitors, highlighting the potential utility of pyrrolopyrimidine compounds in materials science (Zarrouk et al., 2015).
Analytical and Diagnostic Tools
The development of a new fluoropyridine-based maleimide reagent for labeling peptides and proteins, as described by de Bruin et al. (2005), underscores the application of pyrimidine derivatives in bioconjugation chemistry. This work is particularly relevant for the synthesis of radiolabeled compounds for positron emission tomography (PET), offering insights into the diagnostic and therapeutic applications of such molecules (de Bruin et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-12-4-3-9-24(10-12)18(26)15-11-23(2)17-16(15)22-20(28)25(19(17)27)14-7-5-13(21)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFKPUSVBZMTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2913151.png)
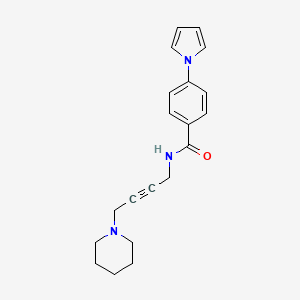

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2913155.png)
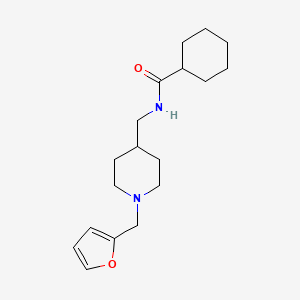
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)
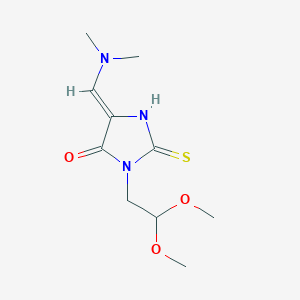
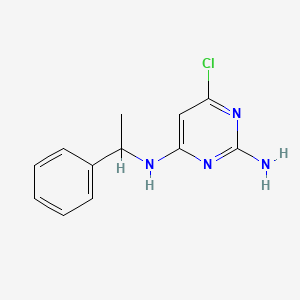
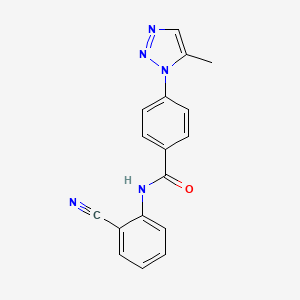
![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)
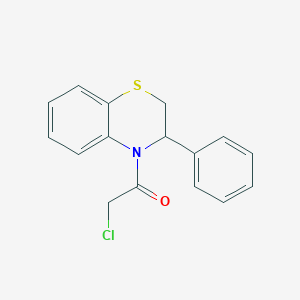
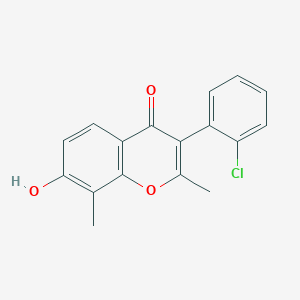
![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
